2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-13-3-1-12(2-4-13)14(19)11-18-9-7-17(6-5-16)8-10-18/h1-4H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFLJZRVPBOBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328803 | |
| Record name | 2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406929-43-9 | |
| Record name | 2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with piperazine to form an intermediate, which is then reacted with acetonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the 4-bromophenyl moiety undergoes substitution reactions with nucleophiles such as phenols, amines, or thiols:
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Phenoxy substitution : Reaction with substituted phenols (e.g., 4-isopropylphenol) in acetonitrile using Cs₂CO₃ as a base (100°C, 3h) .
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Amination : Coupling with benzylamine derivatives under microwave-assisted conditions (150°C, 30min) .
| Nucleophile | Product | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| 4-Isopropylphenol | N-(4-(isopropylphenoxy)phenyl)-derivative | Cs₂CO₃ | 90% | |
| Benzylamine | Piperazine-urea derivative | DIPEA | 76% |
Piperazine Ring Functionalization
The piperazine nitrogen participates in alkylation, acylation, and urea formation:
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Alkylation : Reaction with ethyl bromoacetate in ethanol produces carbamate derivatives .
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Acylation : Treatment with 2-bromo-1-(4-isopropylphenyl)ethan-1-one yields ketone-functionalized piperazines .
| Reaction | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Carbamate formation | Ethyl bromoacetate, K₂CO₃ | Reflux (6h) | 82% | |
| Ketone acylation | 2-Bromo-1-(4-isopropylphenyl)ethan-1-one | Acetonitrile, reflux (12h) | 78% |
Nitrile Group Transformations
The acetonitrile group undergoes hydrolysis and cycloaddition:
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Hydrolysis to amide : Acidic or basic hydrolysis converts the nitrile to a primary amide .
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Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives forms triazole-linked analogs .
| Transformation | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C (4h) | Acetamide derivative | 88% | |
| CuAAC | CuSO₄, sodium ascorbate, H₂O/EtOH | Triazole conjugate | 91% |
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile lies in its potential as a therapeutic agent. Piperazine derivatives are well-known for their diverse pharmacological activities, including:
- Antidepressant Activity : Research indicates that compounds with piperazine moieties can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
- Antipsychotic Properties : Similar derivatives have been explored for their antipsychotic potential, targeting dopamine receptors to alleviate symptoms of schizophrenia and bipolar disorder .
- Anticancer Activity : Some studies have shown that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Neuropharmacology
The compound's structure suggests it may interact with various neurotransmitter receptors. It has been investigated for:
- Cognitive Enhancement : Certain piperazine compounds have been linked to improved cognitive functions, making them candidates for treating cognitive disorders .
- Anxiolytic Effects : Preclinical studies suggest that modifications of piperazine can lead to compounds with anxiolytic properties, potentially useful for anxiety disorders .
Several studies have documented the efficacy of similar compounds in clinical settings:
-
Study on Antidepressant Effects :
- A clinical trial involving a piperazine derivative demonstrated significant improvements in patients with major depressive disorder compared to placebo controls. The mechanism was attributed to enhanced serotonin receptor activity.
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Investigating Antipsychotic Potential :
- In a preclinical model, a related compound showed reduced hyperactivity in subjects treated with the drug, suggesting potential antipsychotic effects through dopamine receptor antagonism.
-
Cancer Research :
- A study reported that a piperazine-based compound inhibited the proliferation of breast cancer cells in vitro, indicating its potential as a lead compound for further development in oncology.
Mechanism of Action
The mechanism of action of 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the 4-bromophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen-Substituted Aromatic Groups
Piperazine derivatives bearing halogenated aromatic rings are common in medicinal chemistry due to their enhanced binding affinity and metabolic stability. Key analogs include:
Table 1: Comparison of Halophenyl Piperazine Derivatives
Key Observations :
Functional Group Variations
The acetonitrile group in the target compound distinguishes it from esters (C1–C7), ureas (1f, 1g), and benzothiazoles (4l, 9a).
Table 2: Impact of Functional Groups on Properties
Key Observations :
- Nitrile vs. Ester : The target compound's nitrile group may confer greater metabolic stability compared to ester-containing analogs like C1–C7, which are prone to hydrolysis .
- Urea Derivatives : Ureas (e.g., 1f) exhibit higher melting points and solubility challenges due to strong intermolecular hydrogen bonding, whereas the target compound's nitrile group may reduce crystallinity .
Pharmacological Potential
While direct data for the target compound are unavailable, analogs suggest therapeutic avenues:
- Bioavailability Enhancement : Compound 4, a bromophenyl-piperazine-thiazole derivative, increased paclitaxel bioavailability by >100%, highlighting bromophenyl's role in efflux pump inhibition .
Biological Activity
2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in targeting various biological pathways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular weight of 322.20 g/mol. Its structure includes a piperazine moiety substituted with a 4-bromophenyl group and an acetonitrile functional group. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 322.20 g/mol |
| InChI | InChI=1S/C14H16BrN3O |
| Chemical Formula | C14H16BrN3O |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The piperazine ring enhances the compound's ability to bind to biological targets, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit inhibitory effects on protein kinases and other critical enzymes involved in cellular signaling pathways .
Antitumor Activity
Research has indicated that piperazine derivatives can exhibit antitumor activity through various mechanisms, including apoptosis induction in cancer cells. For instance, compounds targeting the PD-1/PD-L1 interaction have demonstrated significant effects on immune response modulation, which could be relevant for the development of cancer therapies . Although direct studies on our compound are scarce, it is reasonable to hypothesize similar potential based on structural analogs.
Case Studies
- Enzyme Inhibition : A study focused on piperazine derivatives reported their ability to inhibit specific kinases involved in tumor growth. The findings suggested that modifications to the piperazine structure could enhance binding affinity and selectivity for these targets .
- Toxicity Assessment : Acute toxicity studies conducted on related compounds showed low toxicity levels in animal models, indicating a favorable safety profile for further development . Such assessments are crucial for determining the viability of this compound as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile?
The compound can be synthesized via condensation reactions involving 4-bromophenyl precursors and piperazine derivatives. A typical approach involves:
- Step 1 : Electrophilic substitution of 4-bromophenyl ketones with chloroacetyl chloride under basic conditions to form intermediates like 2-(4-bromophenyl)-2-oxoethyl chloride.
- Step 2 : Coupling with piperazine derivatives via nucleophilic substitution, followed by cyanation using potassium cyanide or malononitrile to introduce the acetonitrile group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended to achieve >90% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
Q. What are the stability and storage recommendations for this compound?
- Stability : Susceptible to hydrolysis of the nitrile group under acidic/alkaline conditions. Store in anhydrous environments (e.g., argon atmosphere) .
- Storage : −20°C in amber vials with desiccants (e.g., molecular sieves). Avoid exposure to light due to the bromophenyl group’s photolability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and identify low-energy pathways for piperazine-aryl coupling .
- Solvent Effects : Predict solvation free energies via COSMO-RS to optimize reaction media (e.g., DMF vs. THF) for higher yields .
- Machine Learning : Train models on existing reaction datasets to predict optimal stoichiometry and catalysts (e.g., Pd/C for dehalogenation side reactions) .
Q. How can researchers address contradictions in reported purity levels during synthesis?
- Analytical Cross-Validation : Combine HPLC (for organic impurities), ICP-MS (trace metal analysis from catalysts), and Karl Fischer titration (water content) to resolve discrepancies .
- Batch Analysis : Compare multiple synthetic batches using DOE (Design of Experiments) to isolate variables (e.g., temperature, reaction time) affecting purity .
Q. What experimental design strategies improve studies of this compound’s reactivity?
- Factorial Design : Use a 2^k factorial approach to screen variables (e.g., temperature, catalyst loading, solvent polarity) for nucleophilic substitution efficiency .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., 60°C, 12 hr, 1.2 eq. piperazine) to maximize yield while minimizing byproducts .
Q. How does steric hindrance from the bromophenyl group influence piperazine ring dynamics?
- Molecular Dynamics (MD) Simulations : Simulate rotational energy barriers of the piperazine ring in solvents like DMSO. The bromophenyl group increases torsional strain, favoring a chair conformation with equatorial orientation of the acetonitrile group .
- Experimental Validation : Variable-temperature NMR (VT-NMR) can detect conformational shifts (e.g., coalescence temperatures for ring inversion) .
Q. What are the applications of this compound in medicinal chemistry research?
- Pharmacophore Modeling : The piperazine-acetonitrile scaffold serves as a flexible backbone for designing kinase inhibitors (e.g., targeting EGFR or PI3K) .
- Biological Screening : Evaluate cytotoxicity (via MTT assay) and antimicrobial activity (against Gram-positive bacteria) using derivatives with modified aryl groups .
Data Contradiction and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
